

Mass Spectrometry Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzonitrile

Cat. No.: B1316493

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-Hydroxy-6-methylbenzonitrile** (CAS 73289-66-4), a key intermediate in various synthetic pathways. While empirical mass spectral data for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Properties

| Property | Value |
|------------------|----------------------------------|
| Chemical Formula | C ₈ H ₇ NO |
| Molecular Weight | 133.15 g/mol [1] |
| IUPAC Name | 2-hydroxy-6-methylbenzonitrile |
| Synonyms | 2-cyano-3-methylphenol |
| CAS Number | 73289-66-4[1] |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of **2-Hydroxy-6-methylbenzonitrile** is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the likely principal ions observed under electron ionization (EI) conditions.

| m/z (predicted) | Ion Formula (predicted) | Proposed Fragmentation Pathway |
|-----------------|-------------------------|---|
| 133 | $[C_8H_7NO]^+$ | Molecular ion (M^+) |
| 132 | $[C_8H_6NO]^+$ | Loss of a hydrogen radical ($[M-H]^+$) |
| 118 | $[C_7H_4NO]^+$ | Loss of a methyl radical ($[M-CH_3]^+$) |
| 105 | $[C_7H_5N]^+$ | Loss of a carbonyl group ($[M-CO]^+$) |
| 90 | $[C_6H_4N]^+$ | Loss of a methyl radical and a carbonyl group ($[M-CH_3-CO]^+$) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like **2-Hydroxy-6-methylbenzonitrile**. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

- Derivatization (Silylation): To a dried sample residue, add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50

μL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |
|-------------------|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 μL (splitless mode) |
| Oven Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-400 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of **2-Hydroxy-6-methylbenzonitrile** in complex biological matrices.

3.2.1. Sample Preparation

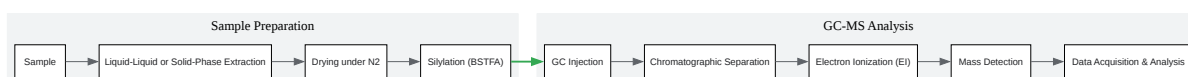
- **Protein Precipitation:** To 100 μL of plasma, add 300 μL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
- **Centrifugation:** Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- **Evaporation and Reconstitution:** Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

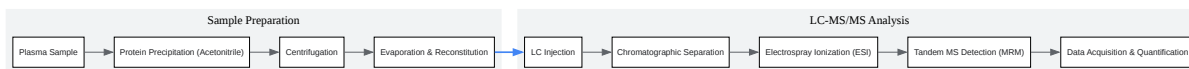
| Parameter | Condition |
|--------------------|--|
| Instrument | HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Mass Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |

Visualizations



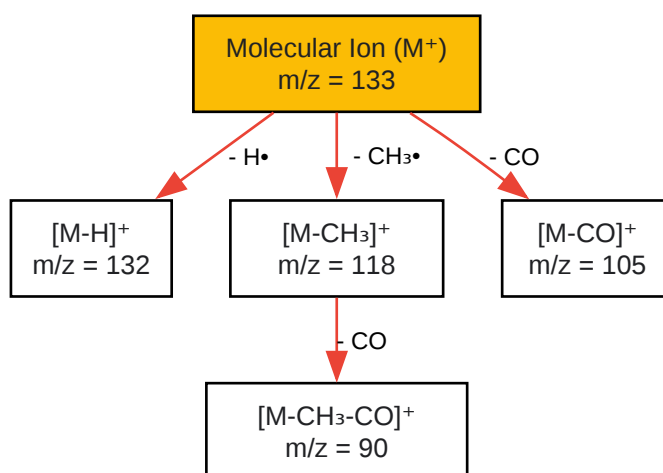
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GC-MS Experimental Workflow



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LC-MS/MS Experimental Workflow



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Predicted Fragmentation Pathway

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References

- 1. 2-hydroxy-6-methylbenzonitrile | 73289-66-4 [sigmaaldrich.com]

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